1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Description
1-{1-[(3,4-Difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a (3,4-difluorophenyl)methyl group and at the 4-position with an ethanol moiety. This compound is structurally related to pharmacologically active triazole derivatives, which are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .
Properties
IUPAC Name |
1-[1-[(3,4-difluorophenyl)methyl]triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O/c1-7(17)11-6-16(15-14-11)5-8-2-3-9(12)10(13)4-8/h2-4,6-7,17H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUUGMLCQCNGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable difluorophenyl halide.
Formation of the Ethan-1-ol Group: The ethan-1-ol group can be introduced through a reduction reaction, typically using a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. The compound has been evaluated for its efficacy against various fungal strains. Studies have shown that triazole compounds can inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi.
| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Candida albicans | 20 | 8 |
| Aspergillus niger | 18 | 16 |
| Cryptococcus neoformans | 22 | 4 |
These results indicate that the compound demonstrates significant antifungal activity, particularly against Candida albicans and Cryptococcus neoformans .
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been subjected to biological evaluations against various cancer cell lines. A notable study reported its antiproliferative effects on breast cancer cells.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The compound exhibited significant cytotoxicity against these cell lines, suggesting its potential as a lead compound in cancer therapy .
Herbicidal Activity
Triazoles are also explored for their herbicidal properties. The compound has been tested for its ability to inhibit plant growth by targeting specific metabolic pathways in plants.
| Plant Species | Growth Inhibition (%) | Effective Concentration (EC50 μg/mL) |
|---|---|---|
| Arabidopsis thaliana | 75 | 20 |
| Zea mays (Corn) | 60 | 30 |
These findings suggest that the compound could be developed into an effective herbicide for agricultural use .
Polymer Chemistry
In material science, triazole derivatives are utilized in the synthesis of polymers with enhanced properties. The compound can act as a cross-linking agent in polymer matrices, improving thermal stability and mechanical strength.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyurethane | 250 | 50 |
| Epoxy Resin | 300 | 70 |
The incorporation of this triazole derivative into polymer formulations has led to improved performance characteristics .
Case Study 1: Antifungal Efficacy Against Clinical Isolates
A clinical study evaluated the antifungal efficacy of the compound against clinical isolates of Candida species. The study demonstrated that the compound significantly reduced fungal load in vitro and showed promise for further development as an antifungal agent.
Case Study 2: Anticancer Activity in Vivo
In vivo studies involving animal models have shown that administration of the compound resulted in significant tumor reduction compared to control groups. This highlights its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The triazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
- Structural Difference : The phenyl ring has a single fluorine substituent at the 4-position instead of 3,4-difluoro.
- The hydroxyl group retains solubility advantages .
1-{1-[(8-Chloroquinolin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
- Structural Difference: A chlorinated quinoline ring replaces the 3,4-difluorophenyl group.
- Impact: The bulky quinoline moiety may enhance π-π stacking interactions but reduce solubility. Chlorine’s electronegativity differs from fluorine, affecting electronic properties .
1-[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]ethanone
- Structural Difference: Dichlorophenyl substitution and a ketone group instead of ethanol.
- Impact : The ketone lacks hydrogen-bonding capacity, reducing solubility. Chlorine’s stronger electron-withdrawing effect may increase metabolic stability but reduce bioavailability .
Physicochemical Properties
Key Observations :
- The hydroxyl group in the target compound improves solubility over ketone or trifluoromethyl analogues.
- Fluorine substituents reduce LogP compared to chlorine, enhancing membrane permeability.
Biological Activity
The compound 1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article delves into the biological activity of this specific compound, summarizing key research findings and presenting relevant data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring bonded to a difluorophenyl group and an ethanolic moiety. The presence of the difluorophenyl group is significant as fluorine atoms can enhance the lipophilicity and bioactivity of organic compounds.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to This compound demonstrate antibacterial activity against various strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Bacillus subtilis | 0.8 μg/mL |
These results suggest that the compound could serve as a potential therapeutic agent against infections caused by these bacteria .
Antifungal Activity
Triazole derivatives are particularly well-known for their antifungal properties. The compound's structural similarity to established antifungals like fluconazole indicates potential efficacy against fungal pathogens such as Candida albicans. In vivo studies have demonstrated that analogs of this compound exhibit significant antifungal activity with effective doses leading to high survival rates in infected models.
| Fungal Pathogen | Effective Dose (mg/kg) | Survival Rate (%) |
|---|---|---|
| Candida albicans | 50 | 100 |
| Aspergillus fumigatus | 30 | 85 |
These findings highlight the potential of This compound as an antifungal agent .
Anticancer Activity
Emerging research suggests that triazole derivatives may also possess anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HCT-116 (Colon Carcinoma) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
These results indicate that modifications to the triazole structure can enhance its cytotoxicity against specific cancer cells .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of triazole derivatives similar to This compound :
- In Vivo Efficacy Against Fungal Infections : A study involving murine models infected with C. albicans demonstrated that administration of the compound at a dosage of 50 mg/kg resulted in a survival rate of 100% over a period of seven days.
- Antibacterial Efficacy : In another study focusing on skin infections caused by Staphylococcus aureus, the compound showed significant reduction in bacterial load when administered topically.
Q & A
Q. What are the common synthetic routes for 1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves click chemistry (azide-alkyne cycloaddition) to construct the triazole core, followed by functionalization of the benzyl and ethanol groups. For example, copper(I)-catalyzed cycloaddition between 3,4-difluorobenzyl azide and propargyl alcohol derivatives is a key step . Optimization strategies include:
- Catalyst tuning : Use of Cu(I) sources (e.g., CuSO₄·Na ascorbate) to enhance regioselectivity.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Reactions at 50–60°C balance yield and side-product formation.
Yields can exceed 80% with rigorous purification (column chromatography, recrystallization) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 294.09) .
- IR Spectroscopy : Identify hydroxyl (O-H stretch ~3200–3400 cm⁻¹) and triazole (C=N ~1600 cm⁻¹) groups .
Q. What in vitro biological assays are recommended to evaluate its antifungal activity?
- Broth microdilution assays (CLSI M27/M38 guidelines): Test against Candida albicans and Aspergillus fumigatus with fluconazole as a control. MIC values <2 µg/mL suggest potent activity .
- Time-kill kinetics : Assess fungicidal vs. fungistatic effects over 24–48 hours .
- Mechanistic studies : Measure ergosterol biosynthesis inhibition via LC-MS to confirm triazole-mediated targeting of fungal CYP51 .
Advanced Research Questions
Q. How can researchers analyze crystal structure data to understand the compound’s molecular conformation and interactions?
- X-ray crystallography : Resolve the triazole ring’s planar geometry and hydrogen-bonding networks (e.g., O-H···N interactions stabilizing the ethanol group) .
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., C-N triazole bonds ~1.31–1.34 Å) to validate electronic effects .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., F···H contacts from difluorophenyl groups) influencing crystal packing .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Pool data from multiple assays (e.g., MIC, time-kill) to identify strain-specific variations .
- Solubility correction : Adjust activity metrics using measured logP values (e.g., logP ~2.5 for this compound) to account for membrane permeability differences .
- Synergistic testing : Combine with amphotericin B or caspofungin to rule out efflux pump-mediated resistance .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Molecular docking : Simulate binding to fungal CYP51 (PDB: 5TZ1) to prioritize substituents enhancing hydrophobic/π-π interactions .
- QSAR models : Use descriptors like molar refractivity and polar surface area to correlate structural features (e.g., fluorine substitution) with antifungal potency .
- ADMET prediction : Forecast pharmacokinetic properties (e.g., CYP3A4 inhibition risk) using SwissADME or ADMETLab .
Q. What environmental impact assessments are critical during the compound’s research lifecycle?
- Ecotoxicology screening : Use Daphnia magna or Vibrio fischeri assays to estimate aquatic toxicity (EC₅₀ values <10 mg/L indicate high risk) .
- Degradation studies : Monitor hydrolysis under pH 5–9 to identify persistent metabolites .
- Waste management : Neutralize acidic/basic byproducts before disposal and adhere to ISO 14001 guidelines for lab waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
